molecular formula C10H10F3NO2 B1333503 2-(Trifluoromethyl)-dl-phenylalanine CAS No. 3832-73-3

2-(Trifluoromethyl)-dl-phenylalanine

Cat. No.: B1333503
CAS No.: 3832-73-3
M. Wt: 233.19 g/mol
InChI Key: IOABLDGLYOGEHY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-dl-phenylalanine is a phenylalanine derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-dl-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Trifluoromethyl)-dl-phenylalanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-dl-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

  • 2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
  • 4-(Trifluoromethyl)-D-phenylalanine

Comparison: Compared to its analogs, 2-(Trifluoromethyl)-dl-phenylalanine exhibits unique properties due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABLDGLYOGEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380585
Record name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-73-3
Record name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3832-73-3
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